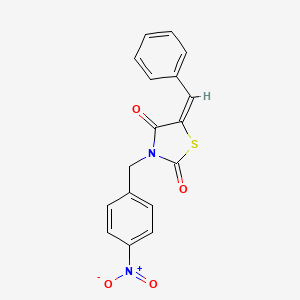
5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Condensation: The thiazolidine ring can react with aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or nitrating agents can be used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-Benzylidene-3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Various substituted benzylidene derivatives.
Condensation: Formation of new thiazolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its cytotoxic activity.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazolidine ring can also interact with proteins, affecting their function and leading to various biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione
- 5-Benzylidene-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
- 5-Benzylidene-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
5-Benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
307975-41-3 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12N2O4S/c20-16-15(10-12-4-2-1-3-5-12)24-17(21)18(16)11-13-6-8-14(9-7-13)19(22)23/h1-10H,11H2/b15-10+ |
InChI Key |
UABQQUDUUUKMGB-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















